molecular formula C14H9FN4O2 B1522640 1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1166831-70-4

1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1522640
CAS No.: 1166831-70-4
M. Wt: 284.24 g/mol
InChI Key: GZNOOYHXZGEMHI-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetically versatile chemical scaffold recognized for its potential in medicinal chemistry and chemical biology research. This multifunctional heterocyclic compound integrates a fluorophenyl moiety, a pyridine ring, and a triazole-carboxylic acid core, making it a valuable intermediate for the synthesis of more complex molecular libraries. Its primary research value lies in its role as a precursor for the development of potential enzyme inhibitors and receptor modulators. The carboxylic acid functional group is particularly amenable to coupling reactions, such as amide bond formation, allowing researchers to readily generate diverse arrays of derivatives for structure-activity relationship (SAR) studies. This compound has been investigated as a key building block in the search for novel bioactive molecules, with research exploring its incorporation into structures targeting various biological pathways. The presence of the triazole ring, often used as a bioisostere for amide bonds, and the fluorine atom, which can influence pharmacokinetic properties, makes this scaffold a compelling starting point for the design of new chemical probes and therapeutic candidates. For Research Use Only.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-9-5-1-2-7-11(9)19-13(10-6-3-4-8-16-10)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNOOYHXZGEMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1166831-70-4) is a compound that belongs to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10FN3O2
  • Molecular Weight : 247.23 g/mol
  • Structure : The compound features a triazole ring, which contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that 1,2,3-triazoles exhibit significant antimicrobial properties. In particular, compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The biological activity is attributed to their ability to disrupt cellular processes in microorganisms.

Anticancer Activity

The triazole scaffold has been extensively studied for its anticancer properties. Compounds containing the triazole ring have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanisms of Action : The anticancer effects are often linked to the inhibition of key signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives:

  • Anti-neuroinflammatory Activity : Certain triazole compounds have been reported to inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress.
  • Cognitive Improvement : In animal models of Alzheimer's disease, some derivatives have shown promise in improving cognitive function and memory retention.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of 1,2,3-triazole derivatives. The results indicated that compounds with a pyridine moiety exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Properties

In another investigation, a derivative similar to 1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated significant protection against ROS-induced apoptosis in SH-SY5Y cells with an IC50 value of approximately 25 µM .

Enzyme Inhibition

The triazole ring's nitrogen atoms play a crucial role in interacting with biological targets:

  • Acetylcholinesterase Inhibition : Some studies suggest that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds bind to their targets. For instance:

  • Binding Affinity : Docking results indicate strong binding interactions between the triazole derivative and AChE with binding energies ranging from -9.0 to -11.5 kcal/mol .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50 Values
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerInduction of apoptosisLow micromolar range
NeuroprotectiveReduction in oxidative stress~25 µM

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The substituents on the triazole ring and aromatic moieties significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents (Position 1) Pyridinyl Position Carboxylic Acid (Position 4) Molecular Weight Key Features
Target Compound 2-Fluorophenyl Pyridin-2-yl Present 304.32* High polarity due to fluorine and pyridine
1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-... 2-Ethoxyphenyl Pyridin-2-yl Present 310.31 Ethoxy group increases lipophilicity
1-(4-Fluoro-2-methylphenyl)-5-(pyridin-2-yl)-... 4-Fluoro-2-methylphenyl Pyridin-2-yl Present Discontinued Steric bulk from methyl may hinder binding
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-... 3-Chloro-4-methylphenyl Pyridin-2-yl Present Chlorine enhances electron-withdrawing effects
1-(4-Chlorophenyl)-5-(trifluoromethyl)-... 4-Chlorophenyl Present Trifluoromethyl boosts metabolic stability

*Calculated from molecular formula C₁₅H₁₇FN₄O₂ .

Key Observations :

  • Fluorine vs. Ethoxy : The 2-fluorophenyl group in the target compound provides electronegativity and moderate lipophilicity, whereas ethoxy substituents (e.g., in ) enhance lipophilicity but may reduce solubility.
  • Pyridinyl Position : Pyridin-2-yl (target compound) vs. pyridin-4-yl () alters hydrogen-bonding capacity and spatial orientation in target interactions.
Antitumor Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-... : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to trifluoromethyl enhancing interaction with c-Met kinase .
  • 5-Methyl-1-(thiazol-2-yl)-... : Showed 62.47% GP against NCI-H522 cells, likely due to zwitterionic forms improving cell permeability .
  • Target Compound : While direct data are lacking, the fluorine atom may mimic chlorine’s electron-withdrawing effects, suggesting comparable activity to .
Enzymatic Inhibition
  • 1-(Thiazol-2-yl)-...: Higher antiproliferative activity than non-zwitterionic analogs, emphasizing the role of charge distribution .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route centered on the formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition, commonly known as the "click" reaction, followed by functional group transformations to install the carboxylic acid and aromatic substituents.

  • Step 1: Formation of 1,2,3-Triazole Core

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method for constructing the 1,2,3-triazole ring due to its regioselectivity and efficiency. In this process, an aryl azide (bearing the 2-fluorophenyl group) reacts with an alkyne derivative that contains or can be converted to the pyridin-2-yl substituent.

  • Step 2: Introduction of the Pyridin-2-yl Group

    The pyridin-2-yl substituent can be introduced either via the alkyne component or through subsequent substitution reactions on the triazole ring, depending on the synthetic design.

  • Step 3: Carboxylation

    The carboxylic acid group at the 4-position of the triazole ring is typically introduced by oxidation or hydrolysis of ester or nitrile precursors, or by direct carboxylation using carbon dioxide under basic conditions.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Aryl azide (2-fluorophenyl azide) + alkyne (pyridin-2-yl substituted) with Cu(I) catalyst in solvent (e.g., t-BuOH/H2O) at room temperature or mild heating 70–90 High regioselectivity for 1,4-disubstituted 1,2,3-triazoles; mild, green conditions
2 Hydrolysis or oxidation to carboxylic acid Ester or nitrile precursor treated with aqueous base or oxidants (e.g., KMnO4, H2O2) under controlled temperature 60–85 Careful control needed to avoid over-oxidation or decomposition
3 Nucleophilic aromatic substitution (if needed) Introduction of fluorine substituent via nucleophilic substitution on aromatic ring using fluorinated precursors Variable Usually fluorine is introduced early via fluorinated starting materials

Research Findings and Optimization

  • CuAAC Reaction Efficiency: Studies have demonstrated that the CuAAC reaction proceeds rapidly at ambient temperature with copper sulfate and sodium ascorbate as the catalytic system, providing excellent yields of the 1,4-disubstituted triazole core with minimal by-products.

  • Carboxylation Approaches: The conversion of methyl or ethyl esters of the triazole intermediate to the corresponding carboxylic acid is commonly achieved by saponification with aqueous sodium hydroxide followed by acidification. Alternatively, direct carboxylation using CO2 under basic conditions has been explored to introduce the acid group more directly.

  • Fluorophenyl Group Introduction: The 2-fluorophenyl substituent is typically introduced at the initial stage by employing 2-fluorophenyl azide as a starting material. This avoids later-stage fluorination, which can be challenging due to the aromatic ring's reduced reactivity.

  • Purification and Characterization: Recrystallization from mixed solvents such as 1,4-dioxane and water has been effective in isolating pure crystalline products with high melting points (e.g., 144–146 °C for related triazole-thiol intermediates), confirming compound integrity.

Summary Table of Key Preparation Parameters

Parameter Description
Starting Materials 2-Fluorophenyl azide, pyridin-2-yl alkyne or substituted alkyne, copper catalyst (CuSO4/ascorbate)
Solvents Mixture of tert-butanol and water, ethanol, 1,4-dioxane/water for recrystallization
Temperature Room temperature to mild heating (25–80 °C)
Reaction Time 30 minutes to 3 hours depending on step
Yield Range 60–90% depending on step and purification
Purification Methods Recrystallization, filtration, chromatography
Characterization Methods Melting point, elemental analysis, NMR, IR spectroscopy, mass spectrometry

Additional Notes on Preparation from Literature

  • The synthesis of related fluorophenyl-triazole derivatives has been reported with stepwise conversion from fluorobenzoic acid hydrazides to triazole-thiol intermediates, followed by cyclization and functional group transformations.

  • The use of acid chlorides derived from triazole carboxylic acids enables further derivatization, such as formation of amides or heterocycles, which can be relevant for analog synthesis.

  • Industrial scale-up may involve continuous flow reactors to optimize reaction control and yield, especially for the CuAAC step, which is amenable to flow chemistry due to its mild conditions and fast kinetics.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound’s triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, analogous triazole derivatives (e.g., 1-(4-chlorophenyl)-N-cyclohexyltriazole-carboxamide) are synthesized by reacting azide-functionalized aryl halides with alkyne-bearing pyridine derivatives under mild conditions (40–60°C, aqueous/organic solvent mix) . Post-cyclization, the carboxylic acid group is introduced via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH reflux) .

Q. How can the structure of this compound be validated using spectroscopic and chromatographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and pyridine moiety (distinct splitting patterns).
  • FTIR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and triazole C-N absorption (~1450 cm1^{-1}) .
  • HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm, mobile phase = acetonitrile/water (0.1% TFA) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The carboxylic acid group confers pH-dependent solubility (soluble in polar aprotic solvents like DMSO at neutral pH). Fluorophenyl and pyridinyl groups enhance lipophilicity (logP ~2.5–3.5), impacting membrane permeability . Stability studies under ambient conditions (25°C, 60% RH) suggest degradation <5% over 6 months when stored desiccated .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during triazole formation?

Byproduct formation (e.g., regioisomeric triazoles) is mitigated by:

  • Catalyst tuning : Use of Cu(I) complexes (e.g., CuBr(PPh3_3)3_3) to favor 1,4-regioselectivity .
  • Solvent control : Polar solvents (e.g., DMF/H2_2O) improve reaction homogeneity and reduce dimerization .
  • Temperature gradients : Stepwise heating (25°C → 60°C) reduces side reactions .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

Comparative studies on pyrazole-carboxylic acid analogs (e.g., 1-(2-fluorophenyl)-3-(4-isobutylphenyl)pyrazole-5-carboxylic acid) show that fluorination enhances metabolic stability (resistance to CYP450 oxidation) and target affinity (e.g., COX-2 inhibition) due to electronegativity and steric effects . Chlorine substitution, however, increases hydrophobicity but may reduce selectivity .

Q. What analytical strategies resolve contradictions in crystallographic vs. computational structural data?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., triazole N–N distance = 1.31 Å) .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) but require calibration against experimental data (e.g., NMR chemical shifts) . Discrepancies arise from solvent effects omitted in simulations .

Q. How is metabolic stability evaluated in preclinical studies?

  • In vitro assays : Incubation with liver microsomes (human/rat) quantifies half-life (t1/2_{1/2}) via LC-MS/MS. Fluorophenyl derivatives exhibit t1/2_{1/2} >60 mins due to reduced oxidative metabolism .
  • CYP inhibition screening : Fluorescence-based assays identify interactions with CYP3A4/2D6 .

Q. What experimental designs assess target selectivity in kinase inhibition studies?

  • Kinase profiling panels : Broad-spectrum screening (e.g., 100+ kinases) at 1 µM concentration.
  • ITC/SPR : Quantify binding affinity (Kd_d) for primary vs. off-target kinases (e.g., JAK2 vs. EGFR) .

Q. How are polymorphic forms controlled during crystallization?

  • Solvent screening : Use of mixed solvents (e.g., EtOAc/hexane) to favor thermodynamically stable forms.
  • Seeding : Introduction of pre-formed crystals to guide nucleation .

Q. What in silico tools predict SAR for triazole-carboxylic acid derivatives?

  • Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., hydrogen bonding with pyridine N and triazole ring) .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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